Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a sec-butyl group attached to a piperidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and appropriate amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Used in organic synthesis as an intermediate.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of PROTACs for targeted protein degradation.
Uniqueness
Tert-butyl 4-amino-3-sec-butyl-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H28N2O2 |
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Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-butan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-10(2)11-9-16(8-7-12(11)15)13(17)18-14(3,4)5/h10-12H,6-9,15H2,1-5H3 |
InChI Key |
VWVBKMOKEQTHOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CN(CCC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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